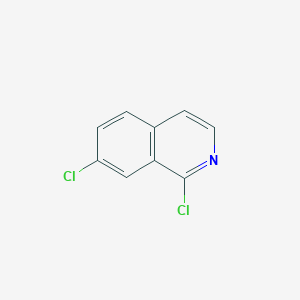

1,7-Dichloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBSVPXPMBQUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348827 | |

| Record name | 1,7-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70810-24-1 | |

| Record name | 1,7-Dichloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70810-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dichloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,7-Dichloroisoquinoline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,7-Dichloroisoquinoline, a halogenated derivative of isoquinoline. Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic compounds with diverse and important biological activities. This guide details the chemical structure, nomenclature, and physicochemical properties of this compound. Furthermore, it provides a detailed experimental protocol for its synthesis, which is of significant interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by an isoquinoline core with two chlorine atoms substituted at the 1 and 7 positions.

IUPAC Name: this compound[1]

The structure is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while experimental data is limited, computed values provide useful estimates for research purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | PubChem[2] |

| Molecular Weight | 198.05 g/mol | PubChem[2] |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 70810-24-1 | P&S Chemicals[1] |

| XLogP3 (Computed) | 3.7 | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[2] |

| Rotatable Bond Count (Computed) | 0 | PubChem[2] |

| Exact Mass (Computed) | 196.979904 g/mol | PubChem[2] |

| Topological Polar Surface Area (Computed) | 12.9 Ų | PubChem[2] |

Experimental Protocols

The synthesis of this compound is a two-step process commencing from 4-chlorocinnamic acid. The first step involves the formation of the intermediate, 7-chloro-1(2H)-isoquinolinone, which is then chlorinated to yield the final product.

Step 1: Synthesis of 7-chloro-1(2H)-isoquinolinone (Compound 134C)

While a detailed experimental protocol for this specific transformation was not found in the searched literature, the synthesis of similar isoquinolinones from cinnamic acid derivatives is a known chemical transformation. A general procedure would likely involve the reaction of 4-chlorocinnamic acid with a source of nitrogen, potentially through a cyclization reaction. Researchers should refer to general methods for isoquinolinone synthesis and adapt them for this specific substrate.

Step 2: Synthesis of this compound (Compound 134D)[3]

Materials and Reagents:

-

7-chloro-1(2H)-isoquinolinone (Compound 134C)

-

Dry toluene

-

N,N-dimethyl-formamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for flash column chromatography

Procedure:

-

To a solution of 7-chloro-1(2H)-isoquinolinone (280 mg, 1.56 mmol) in dry toluene (10 mL), add N,N-dimethyl-formamide (1 mL) and thionyl chloride (1 mL).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

-

Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford this compound.

Characterization:

-

LC-MS (ESI): m/z = 198 [M+H]⁺[3]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.34 (d, J = 1.2 Hz, 1H), 8.29 (d, J = 5.6 Hz, 1H), 7.81 (d, J = 8.8 Hz, 1H), 7.70 (dd, J = 2.4, 8.8 Hz, 1H), 7.59 (d, J = 5.6 Hz, 1H)[3]

Logical Relationship of Synthesis

The synthesis of this compound follows a clear logical progression from a substituted cinnamic acid to the final chlorinated isoquinoline. This pathway involves the formation of the core heterocyclic ring system followed by functional group manipulation.

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. The detailed IUPAC name, chemical structure, and a compilation of its physicochemical properties offer a solid foundation for its use in experimental settings. The provided synthesis protocol, including specific reaction conditions and characterization data, enables its preparation in the laboratory. The logical flow of the synthesis is also presented to aid in understanding the chemical transformations involved. This information is intended to facilitate further research and application of this compound in the development of new chemical entities with potential therapeutic value.

References

Synthesis of 1,7-Dichloroisoquinoline from 7-chloroisoquinolin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,7-dichloroisoquinoline from its precursor, 7-chloroisoquinolin-1-ol. This conversion is a critical step in the development of various isoquinoline-based compounds with significant therapeutic potential. This document outlines the primary synthetic routes, detailed experimental protocols, and key considerations for a successful and efficient reaction.

Introduction

The transformation of a hydroxyl group to a chlorine atom on the isoquinoline scaffold is a fundamental reaction in medicinal chemistry. The resulting this compound is a versatile intermediate for the synthesis of a wide array of biologically active molecules. The most common and effective method for this conversion is the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the reagents of choice.

Synthetic Pathway and Mechanism

The core of this synthesis is a nucleophilic substitution reaction. The oxygen of the hydroxyl group in 7-chloroisoquinolin-1-ol acts as a nucleophile, attacking the electrophilic phosphorus or sulfur atom of the chlorinating agent. This forms a reactive intermediate which is subsequently displaced by a chloride ion to yield the desired this compound.

Below is a diagram illustrating the general experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the chlorination of hydroxyisoquinolines are presented below. While the starting materials in the cited literature may differ slightly, the procedures are directly applicable to 7-chloroisoquinolin-1-ol.

Method 1: Chlorination using Thionyl Chloride and DMF

This method is adapted from a procedure for the synthesis of this compound.[1]

Materials:

-

7-chloroisoquinolin-1-ol

-

Dry Toluene

-

N,N-dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 7-chloroisoquinolin-1-ol (1 equivalent) in dry toluene, add DMF (catalytic amount).

-

Slowly add thionyl chloride (SOCl₂) (typically 2-3 equivalents).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess toluene and SOCl₂.

-

The residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., from 10% to 30% v/v) to afford this compound.[1]

Method 2: Chlorination using Phosphorus Oxychloride

This protocol is based on the synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide, a common and analogous transformation.[2]

Materials:

-

7-chloroisoquinolin-1-ol

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Carefully add 7-chloroisoquinolin-1-ol to an excess of phosphorus oxychloride (POCl₃) under ice bath cooling.

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours (e.g., overnight).[2]

-

Monitor the reaction by TLC.

-

After completion, remove the excess POCl₃ by distillation under reduced pressure.[2] A critical step to prevent hydrolysis of the product during work-up is to evaporate the excess POCl₃ before quenching.[3]

-

Carefully quench the residue with ice water and extract the product with dichloromethane.[2]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate and petroleum ether) to yield pure this compound.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the chlorination of hydroxy(iso)quinolines based on literature precedents.

| Reagent System | Starting Material | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SOCl₂, DMF | Compound 134C (an isoquinolinone derivative) | This compound | Toluene | 80 | 3 | Not specified, but successful | [1] |

| POCl₃ | Isoquinoline-N-oxide | 1-Chloroisoquinoline | None | 105 | Overnight | 85 | [2] |

| POCl₃ | 7-Chloro-4-quinolinol | 4,7-Dichloroquinoline | Dowtherm A | 135-140 | 1 | 55-60 | [4] |

Characterization Data for this compound

The synthesized this compound can be characterized using standard analytical techniques.

-

LC-MS (ESI): m/z: 198 [M+H]⁺.[1]

-

¹H-NMR (CDCl₃, 400 MHz): δ (ppm) 8.34 (d, J=1.2 Hz, 1H), 8.29 (d, J=5.6 Hz, 1H), 7.81 (d, J=8.8 Hz, 1H), 7.70 (dd, J=2.4, 8.8 Hz, 1H), 7.59 (d, J=5.6 Hz, 1H).[1]

Safety and Handling

-

Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water.[5] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The quenching of the reaction mixture is highly exothermic and should be performed with caution, preferably in an ice bath.

-

Proper work-up procedures are crucial to avoid the hydrolysis of the chlorinated product back to the starting material.[3]

Conclusion

The synthesis of this compound from 7-chloroisoquinolin-1-ol is a well-established transformation that can be achieved with high efficiency using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. Careful control of reaction conditions and a meticulous work-up procedure are paramount to obtaining a high yield of the pure product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis and utilize the product in further drug development efforts.

References

Spectroscopic Profile of 1,7-Dichloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 1,7-dichloroisoquinoline. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The guide encompasses data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 8.34 | d | 1.2 | 1H | H-8 |

| 8.29 | d | 5.6 | 1H | H-3 |

| 7.81 | d | 8.8 | 1H | H-5 |

| 7.70 | dd | 2.4, 8.8 | 1H | H-6 |

| 7.59 | d | 5.6 | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~152 | C-1 |

| ~143 | C-3 |

| ~122 | C-4 |

| ~136 | C-4a |

| ~129 | C-5 |

| ~128 | C-6 |

| ~135 | C-7 |

| ~128 | C-8 |

| ~130 | C-8a |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube.

Instrumentation: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer.[1]

Data Acquisition and Processing: Standard pulse sequences were used to acquire the ¹H NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While specific experimental IR data for this compound was not found, the expected characteristic absorption bands are listed in the table below based on the analysis of its chemical structure and comparison with similar aromatic chlorinated and nitrogen-containing heterocyclic compounds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| 1620-1580 | Medium-Weak | C=C stretching (aromatic ring) |

| 1550-1450 | Medium-Strong | C=N stretching (isoquinoline ring) |

| 1100-1000 | Strong | C-Cl stretching |

| 900-675 | Strong | C-H bending (out-of-plane) |

Experimental Protocol: IR Spectroscopy

Sample Preparation (Solid): For solid samples like this compound, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates.

Instrumentation: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is recorded as transmittance or absorbance over a range of wavenumbers, typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 198 | [M+H]⁺ |

| 197 | [M]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry

Method: The mass spectrum was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1]

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol. The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions. For a compound like this compound, this typically results in the formation of a protonated molecule, [M+H]⁺.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 1,7-Dichloroisoquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1,7-dichloroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely 4,7-dichloroquinoline and 5,7-dichloro-8-hydroxyquinoline, to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of solid organic compounds is provided, which can be readily adapted for this compound. This guide aims to be a foundational resource for researchers working with this and related compounds, facilitating informed decisions in experimental design, formulation, and synthesis.

Introduction to this compound

This compound is a substituted isoquinoline featuring chlorine atoms at the 1 and 7 positions of the isoquinoline ring. The unique electronic and steric properties imparted by the chloro-substituents make it a valuable scaffold in the synthesis of novel bioactive molecules. Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and its potential for use in biological assays and formulation studies.

Quantitative Solubility Data of Structurally Similar Compounds

Table 1: Quantitative Solubility of 4,7-Dichloroquinoline in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction) |

| Chloroform | Not Specified | 50 | - |

| Water | 25.05 | - | 0.000004 |

| Ethanol | 25.05 | - | 0.0113 |

| Tetrahydrofuran | 25.05 | - | 0.0886 |

| Acetone | 25.05 | - | 0.0224 |

| Acetonitrile | 25.05 | - | 0.0028 |

| Water | 60.05 | - | 0.000018 |

| Ethanol | 60.05 | - | 0.2083 |

| Tetrahydrofuran | 60.05 | - | 0.3640 |

| Acetone | 60.05 | - | 0.1353 |

| Acetonitrile | 60.05 | - | 0.0145 |

Note: Mole fraction data for various temperatures from 298.2 K to 333.2 K (25.05 °C to 60.05 °C) is available in the cited literature and shows a positive correlation between temperature and solubility.[1]

Table 2: Qualitative Solubility of Dichloro-Substituted Quinolines/Isoquinolines

| Compound | Solvent | Solubility Description |

| 4,7-Dichloroquinoline | Chloroform | Slightly Soluble (Heated)[2] |

| 4,7-Dichloroquinoline | Methanol | Slightly Soluble[2] |

| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Generally Soluble[3] |

| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Generally Soluble[3] |

| 5,7-Dichloro-8-hydroxyquinoline | Dimethyl Sulfoxide (DMSO) | Generally Soluble[3] |

| 5,7-Dichloro-8-hydroxyquinoline | Water | Limited Solubility[3] |

Based on the data from these analogous compounds, it can be inferred that this compound is likely to exhibit poor solubility in water and good to moderate solubility in a range of organic solvents, particularly chlorinated solvents and polar aprotic solvents. The solubility is also expected to increase with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

3.1. Materials and Equipment

-

This compound (or compound of interest)

-

Selected organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, DMSO, etc.) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital incubator with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or another suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for standard and sample preparation

3.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze each standard by HPLC (or other analytical method) and record the peak area or height.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions as the calibration standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current literature, this guide provides a practical framework for researchers. By leveraging solubility data from structurally similar compounds, a reasonable estimation of its behavior in various organic solvents can be made. The provided detailed experimental protocol for the shake-flask method offers a reliable means to determine the precise solubility of this compound in any solvent of interest. This information is fundamental for the successful application of this compound in synthetic chemistry, medicinal chemistry, and drug development, enabling the design of more efficient and effective experimental and manufacturing processes.

References

The Unexplored Therapeutic Potential of Dichloroisoquinoline Isomers: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on various substituted isoquinolines, the specific class of dichloroisoquinoline isomers remains a largely untapped reservoir of potential therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities associated with the broader isoquinoline class, offering a predictive framework for the potential applications of dichloroisoquinoline isomers. By detailing established experimental protocols and highlighting key signaling pathways, this document aims to catalyze further investigation into this promising, yet understudied, chemical space. We present a roadmap for the systematic evaluation of dichloroisoquinoline isomers as potential anticancer, enzyme-inhibiting, and anti-inflammatory agents, thereby accelerating their journey from chemical novelty to clinical reality.

Introduction: The Isoquinoline Scaffold and the Dichloro-Substitution Opportunity

The isoquinoline core is a recurring motif in a multitude of natural and synthetic molecules endowed with a wide spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[1][2] The therapeutic success of isoquinoline-based drugs underscores the value of this heterocyclic system in drug design.

Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Despite this, a systematic exploration of dichlorinated isoquinoline isomers is conspicuously absent from the current scientific literature. The varied positional isomers of dichloroisoquinoline present a unique opportunity to fine-tune biological activity through precise alteration of the molecule's electronic and steric profile. This guide will, therefore, leverage the known biological landscape of substituted isoquinolines to illuminate the potential of their dichlorinated counterparts.

Potential Biological Activities of Dichloroisoquinoline Isomers

Based on the activities reported for other substituted isoquinolines, dichloroisoquinoline isomers are promising candidates for several therapeutic areas.

Anticancer Activity

Numerous isoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][5] Given that chlorination can enhance the anticancer activity of various heterocyclic compounds, it is highly probable that specific dichloroisoquinoline isomers will exhibit significant antiproliferative properties.

Table 1: Examples of Anticancer Activity of Substituted Isoquinoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Phenyl-3,4-dihydroisoquinolines | Compound 5n (3'-OH, 4'-OCH3 substitution) | Various | Not specified, but identified as optimal | [3] |

| Quinoline-based dihydrazones | Compound 3b | MCF-7 | 7.016 | [6][7] |

| Quinoline-based dihydrazones | Compound 3c | MCF-7 | 7.05 | [6][7] |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Compounds 73, 74, 79-82 | HCT116 | 1.99 - 4.9 | [8] |

Note: This table presents data for related quinoline and isoquinoline derivatives to exemplify the potential for anticancer activity in the dichloroisoquinoline class, for which specific data is not yet available.

A logical workflow for the initial screening of dichloroisoquinoline isomers for anticancer activity is depicted below.

Caption: Workflow for Anticancer Screening of Dichloroisoquinoline Isomers.

Enzyme Inhibition

Isoquinoline derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. Substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives have been reported as potent inhibitors of both enzymes.[9] This suggests that dichloroisoquinoline isomers could be explored for their potential as novel cholinesterase inhibitors.

HDAC inhibitors are an emerging class of anticancer agents. Isoquinoline-based hydroxamic acids have been shown to be potent HDAC inhibitors with significant anti-proliferative activities.[10] The dichloroisoquinoline scaffold could serve as a novel core for the design of new HDAC inhibitors.

Table 2: Examples of Enzyme Inhibitory Activity of Substituted Isoquinoline Derivatives

| Compound Class | Target Enzyme(s) | IC50 (nM) | Reference |

| Isoquinoline-based hydroxamic acid (Compound 10c) | HDAC1 | 4.17 | [10] |

| Isoquinoline-based hydroxamic acid (Compound 10c) | HDAC3 | 4.00 | [10] |

| Isoquinoline-based hydroxamic acid (Compound 10c) | HDAC6 | 3.77 | [10] |

Note: This table provides examples of enzyme inhibition by other isoquinoline derivatives, as specific data for dichloroisoquinoline isomers is not currently available.

The general process for screening for enzyme inhibitors is illustrated in the following diagram.

Caption: General Workflow for Enzyme Inhibitor Screening.

Anti-inflammatory Activity

Certain substituted isoquinolines have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor α (TNFα).[11] This indicates that dichloroisoquinoline isomers could be investigated as potential anti-inflammatory agents.

Spasmolytic Activity

Novel 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic (smooth muscle relaxant) activity.[12] This opens an avenue for exploring dichloroisoquinoline derivatives in the context of gastrointestinal and other disorders involving smooth muscle spasms.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of dichloroisoquinoline isomers. These are based on established methods for similar compound classes.[5][13]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dichloroisoquinoline isomer stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the dichloroisoquinoline isomers in culture medium.

-

Replace the medium in the wells with the prepared compound dilutions.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[5][13]

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells after treatment.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the dichloroisoquinoline isomer for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[5][13]

-

A hypothetical signaling pathway for apoptosis induction is presented below.

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by a Dichloroisoquinoline Isomer.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution

-

Dichloroisoquinoline isomer stock solutions (in DMSO)

-

96-well plate

-

Microplate reader or other detection system

-

-

Procedure:

-

Add the buffer, enzyme, and dichloroisoquinoline isomer (at various concentrations) to the wells of a 96-well plate.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Calculate the initial reaction rates.

-

Determine the percentage of inhibition for each isomer concentration and calculate the IC50 value.[14]

-

Future Directions and Conclusion

The dichloroisoquinoline scaffold represents a significant and underexplored area in medicinal chemistry. The diverse biological activities of the broader isoquinoline family strongly suggest that dichloroisoquinoline isomers hold considerable therapeutic potential. This guide provides a foundational framework for initiating research into these compounds. Systematic synthesis and screening of a comprehensive library of dichloroisoquinoline isomers are now warranted. Such studies, guided by the protocols and insights presented herein, are poised to uncover novel lead compounds for the development of next-generation therapeutics. The path forward requires a collaborative effort between synthetic chemists, pharmacologists, and drug development professionals to unlock the full potential of this promising class of molecules.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

Potential Therapeutic Targets for 1,7-Dichloroisoquinoline Derivatives: A Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 1,7-Dichloroisoquinoline is limited in publicly available literature. This guide extrapolates potential therapeutic targets and mechanisms based on structure-activity relationships (SAR) of closely related isoquinoline and quinoline derivatives. The information provided herein is intended for research and drug development professionals to guide future investigations.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of halogen atoms, such as chlorine, can significantly modulate the physicochemical properties and pharmacological activities of these molecules. This technical guide focuses on the potential therapeutic applications of this compound derivatives, exploring plausible molecular targets in oncology and neurodegenerative diseases based on the established bioactivities of analogous compounds.

Potential Therapeutic Targets in Oncology

The cytotoxic and anti-proliferative effects observed in a variety of chloro-substituted isoquinoline and quinoline derivatives suggest that this compound derivatives could be promising candidates for anticancer drug development. Several key cellular pathways and enzymes have been implicated as potential targets.

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

A compelling mechanism of action for some isoquinoline derivatives is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP-1 (cIAP-1), and survivin.[1] Inhibition of IAPs relieves their suppressive effect on caspases, leading to the activation of the apoptotic cascade and subsequent cell death.[1]

Modulation of PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers. Several studies have indicated that isoquinoline derivatives can exert their anticancer effects by inhibiting this pathway, which can lead to cell cycle arrest and the induction of apoptosis.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering cell death. The quinoline core is a well-established pharmacophore for topoisomerase inhibitors, suggesting that this compound derivatives may also function through this mechanism.

Quantitative Cytotoxicity Data of Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloro-substituted quinoline and isoquinoline derivatives against a panel of human cancer cell lines. This data provides a quantitative basis for inferring the potential cytotoxic potency of this compound derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 | Reference |

| 7-Chloroquinoline | Compound 3 | HCT-116 (Colon Carcinoma) | 23.39 µM | [2] |

| Compound 9 | HCT-116 (Colon Carcinoma) | 21.41 µM | [2] | |

| Compound 3 | MCF-7 (Breast Cancer) | >50 µM | [2] | |

| Compound 9 | MCF-7 (Breast Cancer) | <50 µM | [2] | |

| Compound 3 | HeLa (Cervical Carcinoma) | 50.03 µM | [2] | |

| Compound 9 | HeLa (Cervical Carcinoma) | 21.41 µM | [2] | |

| Chloroquinoline-Benzenesulfonamide Hybrid | Compound 2 | A549-Raw (Lung Cancer) | 44.34 µg/mL | [3] |

| Compound 17 | HeLa (Cervical Carcinoma) | 30.92 µg/mL | [3] | |

| Compound 2 | Lovo (Colorectal Cancer) | 28.82 µg/mL | [3] | |

| Compound 17 | MDA-MB231 (Breast Cancer) | 26.54 µg/mL | [3] | |

| Isoquinoline Alkaloid | Sanguinarine | Various Cancer Cell Lines | 0.11–0.54 µg/mL | [4] |

| Chelerythrine | Various Cancer Cell Lines | 0.14–0.46 µg/mL | [4] |

Potential Therapeutic Targets in Neurodegenerative Diseases

A growing body of evidence suggests that isoquinoline alkaloids possess neuroprotective properties, making them attractive scaffolds for the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. Numerous isoquinoline alkaloids have been identified as potent inhibitors of these enzymes.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential therapeutic activities of this compound derivatives.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Sterile 96-well flat-bottom plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8][9]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound derivative stock solution

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the following to each well in the specified order:

-

50 µL of phosphate buffer (pH 8.0)

-

25 µL of the this compound derivative at various concentrations (or buffer for the control)

-

125 µL of 3 mM DTNB solution

-

25 µL of 15 mM ATCI solution

-

-

Pre-incubate the mixture for a short period at a controlled temperature.

-

Initiate the enzymatic reaction by adding 25 µL of 0.22 U/mL AChE solution to each well.

-

Immediately monitor the change in absorbance at 412 nm at regular time intervals using a microplate reader.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.

-

The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a potential signaling pathway for apoptosis induction and a general experimental workflow for the evaluation of this compound derivatives.

Caption: A potential mechanism of apoptosis induction by this compound derivatives via inhibition of IAPs, leading to caspase activation.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound derivatives.

References

- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of acetylcholinesterase activity by some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

1,7-Dichloroisoquinoline: An Unexplored Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 1,7-dichloroisoquinoline as a potential building block in medicinal chemistry. While the broader isoquinoline framework is a well-established scaffold in numerous therapeutic agents, the specific substitution pattern of this compound remains a largely unexplored area of research. This document summarizes the available information on its synthesis, and physicochemical properties, and discusses its potential, drawing parallels from more extensively studied chlorinated isoquinoline and quinoline analogs.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is crucial for its application in drug design and synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [2] |

| CAS Number | 70810-24-1 | [1][2] |

| XLogP3 | 3.7 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 196.979901 g/mol | [3] |

| Monoisotopic Mass | 196.979901 g/mol | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

Synthesis of the this compound Core

The synthesis of this compound has been reported, providing a viable route to access this scaffold for further chemical exploration.

Experimental Protocol: Synthesis of this compound

Materials:

-

Compound 134C (precursor, specific structure not detailed in the provided source)

-

Dry Toluene

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of Compound 134C (280 mg, 3.12 mmol) in dry toluene (10 mL), add DMF (1 mL) and SOCl₂ (1 mL).[4]

-

Stir the reaction mixture at 80 °C for 3 hours.[4]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]

-

Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford this compound.[4]

Characterization:

-

LC-MS (ESI) m/z: 198 [M+H]⁺[4]

-

¹H-NMR (CDCl₃, 400 MHz): δ (ppm) 7.59 (d, J= 5.6 Hz, 1H), 7.70 (dd, J= 2.4, 8.8 Hz, 1H), 7.81 (d, J= 8.8 Hz, 1H), 8.29 (d, J= 5.6 Hz, 1H), 8.34 (d, J= 1.2 Hz, 1H)[4]

Potential in Medicinal Chemistry

While direct biological data for derivatives of this compound is scarce in the reviewed literature, the broader families of chlorinated quinolines and isoquinolines are rich in medicinally relevant compounds. These scaffolds are prevalent in drugs targeting a range of diseases, most notably cancer and malaria.

The chlorine substituents on the this compound ring offer two reactive sites for further functionalization through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores and side chains to modulate the biological activity and physicochemical properties of the resulting molecules. The positions of the chlorine atoms may influence the electronics and steric hindrance of the molecule, potentially leading to unique structure-activity relationships (SAR) compared to other dichloroisoquinoline isomers.

Given the established role of the 7-chloroquinoline moiety in antimalarial drugs like chloroquine and the anticancer activity of numerous kinase inhibitors bearing a quinoline or isoquinoline core, it is plausible that derivatives of this compound could exhibit interesting biological profiles. For instance, the 7-chloro position is often crucial for the antimalarial activity of 4-aminoquinolines.

The potential for this compound to serve as a scaffold for kinase inhibitors is also noteworthy. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. The isoquinoline ring system can be elaborated to interact with the ATP-binding site of various kinases.

Future Directions

The lack of extensive research on this compound and its derivatives presents an opportunity for new avenues of investigation in drug discovery. Future work could focus on:

-

Library Synthesis: Utilizing the available synthetic route to generate a library of diverse this compound derivatives with substitutions at the 1- and/or 7-positions.

-

Biological Screening: Screening this library against a panel of cancer cell lines, parasitic strains (e.g., Plasmodium falciparum), and a broad range of kinases to identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize the potency and selectivity of any identified hit compounds.

-

Computational Modeling: Employing molecular docking and other computational tools to predict the potential biological targets of this compound derivatives and guide the design of new analogs.

References

1,7-Dichloroisoquinoline: A Comprehensive Technical Guide to Synthesis and Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and key reactions of 1,7-dichloroisoquinoline, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document offers structured data, detailed experimental protocols, and clear visualizations of chemical pathways to facilitate its application in research and development.

Synthesis of this compound

The primary and most direct synthesis of this compound involves the chlorination of 7-chloro-1-hydroxyisoquinoline. This transformation is a key step in accessing the versatile 1,7-dichloro-substituted isoquinoline core.

Synthetic Route: From 7-Chloro-1-hydroxyisoquinoline

The conversion of the hydroxyl group at the 1-position to a chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF).

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 7-Chloro-1-hydroxyisoquinoline | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | Toluene | 80°C | 3 hours | This compound | Not specified |

Experimental Protocol: Synthesis of this compound[1]

-

To a solution of 7-chloro-1-hydroxyisoquinoline (1.0 eq) in dry toluene, add N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂).

-

Stir the reaction mixture at 80°C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

-

Purify the resulting residue using flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford pure this compound.

-

Characterize the final product using techniques such as LC-MS and NMR. The expected [M+H]⁺ peak in LC-MS is at m/z 198.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

The two chlorine atoms on the isoquinoline ring exhibit different reactivities, allowing for selective functionalization. The chlorine at the C1 position is generally more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This differential reactivity is key to the synthetic utility of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms of this compound can be displaced by various nucleophiles. Amines are commonly used to introduce nitrogen-containing functional groups, which are prevalent in pharmacologically active molecules.

Table 2: Nucleophilic Aromatic Substitution with Amines

| Substrate | Nucleophile | Base | Solvent | Temperature | Product |

| This compound | Primary/Secondary Amine | Excess Amine or K₂CO₃ | DMF, Ethanol, or neat | 80-130°C | 1-Amino-7-chloroisoquinoline derivative |

Experimental Protocol: General Amination of this compound

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol. Alternatively, the amine can be used as the solvent if it is a liquid at the reaction temperature.

-

Add the desired primary or secondary amine (2-10 eq). The excess amine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like K₂CO₃ can be added.

-

Heat the reaction mixture to a temperature between 80-130°C for 6-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

SNAr Logical Flow

Caption: Logical flow of a typical SNAr reaction at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, significantly expanding the diversity of derivatives that can be synthesized from this compound.

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines from aryl halides.[2][3][4] This reaction offers a milder alternative to traditional SNAr conditions and is compatible with a wide range of functional groups.

Table 3: Buchwald-Hartwig Amination of this compound

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| This compound | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl phosphines (e.g., XPhos, BINAP) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 25-110°C |

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6][7] This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or alkenyl substituents.

Table 4: Suzuki-Miyaura Coupling of this compound

| Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature |

| This compound | Aryl/Alkylboronic acid or ester | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, XPhos, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | 80-120°C |

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst, and the base (e.g., K₂CO₃).

-

Add the solvent system (e.g., a mixture of toluene and water).

-

Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Navigating the Chemical Landscape of 1,7-Dichloroisoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and known biological context of 1,7-Dichloroisoquinoline. While this specific isomer is commercially available for research purposes, its detailed biological functions and specific signaling pathway interactions remain an area for future investigation. This document provides available supplier information, a detailed synthesis protocol, and a generalized overview of signaling pathways modulated by the broader class of isoquinoline alkaloids.

Commercial Availability and Suppliers

This compound (CAS No. 70810-24-1) is available from several chemical suppliers, primarily for research and development purposes. The compound's molecular formula is C₉H₅Cl₂N, with a molecular weight of 198.05 g/mol . Purity levels and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

| Supplier | Purity | Available Quantities |

| ChemUniverse | 95% | 100 mg, 250 mg, 1 g |

| CP Lab Safety | Analytical Research Grade | 1 g |

| P&S Chemicals | - | Available upon quotation |

Physicochemical Properties

| Property | Value |

| CAS Number | 70810-24-1 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the patent literature (WO2019/133770 A2).[1] The synthesis proceeds from a precursor, 7-chloroisoquinolin-1(2H)-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-chloroisoquinolin-1(2H)-one (Compound 134C in the patent)

-

Dry Toluene

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for flash column chromatography

Procedure:

-

To a solution of 7-chloroisoquinolin-1(2H)-one (280 mg, 1.56 mmol) in dry toluene (10 mL), add N,N-dimethylformamide (1 mL) and thionyl chloride (1 mL).

-

Stir the reaction mixture at 80°C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford this compound.[1]

Characterization Data:

-

LC-MS (ESI) m/z: 198 [M+H]⁺

-

¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.59 (d, J= 5.6 Hz, 1H), 7.70 (dd, J= 2.4, 8.8 Hz, 1H), 7.81 (d, J= 8.8 Hz, 1H), 8.29 (d, J= 5.6 Hz, 1H), 8.34 (d, J= 1.2 Hz, 1H)[1]

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways: A Broader Perspective

Currently, there is a lack of specific studies detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] These activities are often attributed to their interaction with key cellular signaling pathways.

Several studies on various isoquinoline derivatives have implicated their roles in modulating pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[2][3] These pathways are crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis.

For instance, some isoquinoline alkaloids have been shown to inhibit the activation of the NF-κB pathway, which is a key player in the inflammatory response.[2] Others have been found to interfere with the MAPK pathway, which is involved in transmitting signals from the cell surface to the DNA in the nucleus, thereby controlling cell growth and division.[3]

Given the absence of specific data for this compound, the following diagram illustrates a generalized representation of how an isoquinoline alkaloid might interact with these common signaling pathways. This is a hypothetical model based on the known activities of the broader compound class and should be a subject of experimental verification for this compound.

Caption: Generalized signaling pathways potentially modulated by isoquinoline alkaloids.

Future Directions

The commercial availability of this compound provides an opportunity for the scientific community to explore its unique biological properties. Future research should focus on:

-

Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

-

Target Identification: Identifying the specific cellular proteins and enzymes with which this compound interacts.

-

Pathway Elucidation: Determining the precise signaling pathways that are modulated by this compound to understand its mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers. The provided synthesis protocol and supplier information will facilitate further investigation into this compound's potential applications in drug discovery and chemical biology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,7-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1,7-Dichloroisoquinoline, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis route is designed for high purity and efficiency, starting from the commercially available 4-chlorocinnamic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 7-chloro-1-hydroxyisoquinoline, from 4-chlorocinnamic acid via a Curtius rearrangement. The second step is the subsequent chlorination of the hydroxyl group to yield the final product.

Step 1: Synthesis of 7-chloro-1-hydroxyisoquinoline

This step utilizes a one-pot Curtius rearrangement of 4-chlorocinnamic acid using diphenylphosphoryl azide (DPPA). This method avoids the isolation of the potentially explosive acyl azide intermediate. The resulting isocyanate undergoes intramolecular cyclization to form the desired 7-chloro-1-hydroxyisoquinoline.

Experimental Protocol for Step 1

Materials:

-

4-Chlorocinnamic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorocinnamic acid (1.0 eq).

-

Under an inert atmosphere, add anhydrous toluene.

-

To the stirred mixture at room temperature, add triethylamine (1.1 eq).

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas and by Thin Layer Chromatography (TLC) analysis for the disappearance of the starting carboxylic acid.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

-

Wash the solid with cold toluene to remove any residual impurities.

-

Dry the collected solid, 7-chloro-1-hydroxyisoquinoline, under vacuum.

Step 2: Synthesis of this compound

The second step involves the chlorination of the hydroxyl group of 7-chloro-1-hydroxyisoquinoline using thionyl chloride (SOCl₂) with N,N-dimethylformamide (DMF) as a catalyst.

Experimental Protocol for Step 2

Materials:

-

7-chloro-1-hydroxyisoquinoline

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene (dry)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 7-chloro-1-hydroxyisoquinoline (1.0 eq) in dry toluene.

-

To the solution, add N,N-dimethylformamide (a catalytic amount, e.g., 0.3 eq).

-

Add thionyl chloride (SOCl₂) (1.0 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

-

Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (e.g., from 10% to 30% v/v) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product | Yield |

| 1 | 4-Chlorocinnamic acid | Diphenylphosphoryl azide (DPPA) | Triethylamine (TEA) | Toluene | Reflux | 2-4 h | 7-chloro-1-hydroxyisoquinoline | - |

| 2 | 7-chloro-1-hydroxyisoquinoline | Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Toluene | 80 °C | 3 h | This compound | - |

Note: Specific yields were not provided in the source documents and may vary depending on experimental conditions.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the two-step synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions with 1,7-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become an invaluable tool in medicinal chemistry for the construction of complex molecular architectures.[2]

Isoquinoline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide range of biologically active compounds. The targeted functionalization of the isoquinoline nucleus allows for the fine-tuning of pharmacological properties. 1,7-Dichloroisoquinoline is a versatile building block that offers two reactive sites for substitution. The chlorine atom at the C1 position is generally more activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity allows for selective mono-functionalization at C1, leaving the C7-chloro substituent available for subsequent transformations. This stepwise functionalization provides a powerful strategy for the synthesis of diverse libraries of 1,7-disubstituted isoquinolines for drug discovery programs.

These application notes provide a detailed guide for performing Suzuki coupling reactions with this compound, focusing on the selective arylation of the C1 position. The protocols and data presented are based on established methodologies for similar chloro-azaheterocyclic systems and serve as a robust starting point for experimental work.

Key Applications

The 1-aryl-7-chloroisoquinoline products synthesized via this protocol are valuable intermediates in the development of novel therapeutics. The 7-chloroquinoline moiety is a key pharmacophore in a number of approved drugs and clinical candidates. Further functionalization of the C7 position can lead to the discovery of new compounds with a range of biological activities, including but not limited to:

-

Anticancer agents

-

Antiviral compounds

-

Kinase inhibitors

-

CNS-active agents

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This step is typically rate-limiting, especially for less reactive aryl chlorides.

-